3-Iodo-1,5-naphthyridin-2-amine
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Overview
Description
3-Iodo-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine ring system with an iodine atom at the 3-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,5-naphthyridin-2-amine typically involves the iodination of 1,5-naphthyridin-2-amine. One common method is the reaction of 1,5-naphthyridin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 3-position of the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction of the iodine atom can lead to the formation of 1,5-naphthyridin-2-amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts under basic conditions.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: 1,5-Naphthyridin-2-amine.
Substitution: Various substituted naphthyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Iodo-1,5-naphthyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-1,5-naphthyridin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The iodine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2-amine: Lacks the iodine atom at the 3-position.
3-Bromo-1,5-naphthyridin-2-amine: Contains a bromine atom instead of iodine.
3-Chloro-1,5-naphthyridin-2-amine: Contains a chlorine atom instead of iodine.
Uniqueness
3-Iodo-1,5-naphthyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and may improve its binding affinity to biological targets compared to its bromine or chlorine analogs.
Properties
IUPAC Name |
3-iodo-1,5-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZINWZXOBFPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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